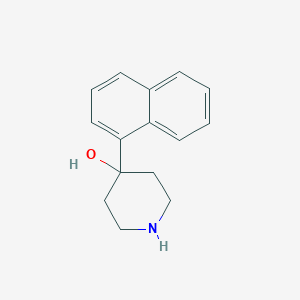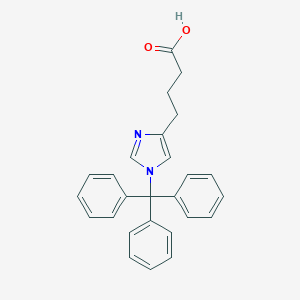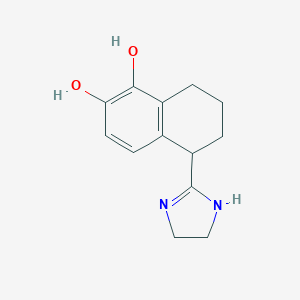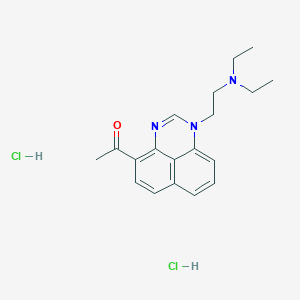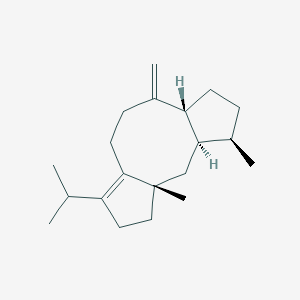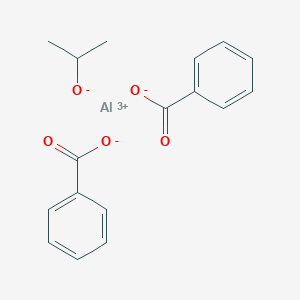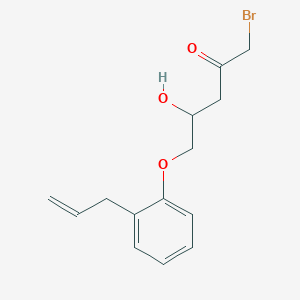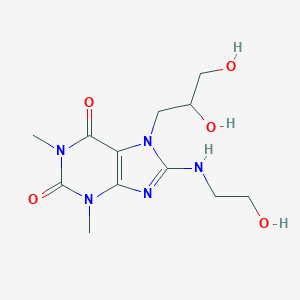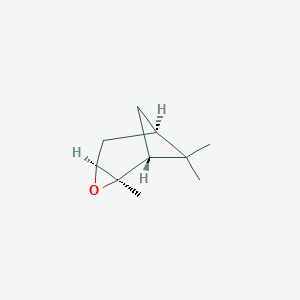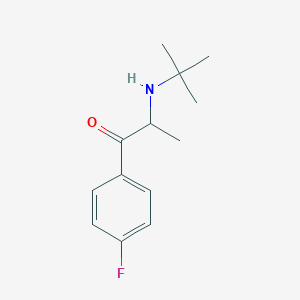
Allyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl oleate is a chemical compound that belongs to the class of esters. It is a colorless liquid with a fruity odor and is commonly used in the food industry as a flavoring agent. However, allyl oleate has also been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of allyl oleate is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
Allyl oleate has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve insulin sensitivity, and protect against liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using allyl oleate in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that it may not be suitable for all types of experiments and may require further testing to determine its efficacy.
Direcciones Futuras
There are several potential future directions for research on allyl oleate. One area of interest is its potential as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress in the brain. Additionally, further research is needed to fully understand the mechanism of action of allyl oleate and its potential applications in other areas of scientific research.
Métodos De Síntesis
Allyl oleate can be synthesized by the reaction of oleic acid with allyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of allyl oleate and water.
Aplicaciones Científicas De Investigación
Allyl oleate has been found to have potential applications in scientific research, particularly in the field of biochemistry. It has been shown to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various diseases.
Propiedades
Número CAS |
19855-52-8 |
|---|---|
Nombre del producto |
Allyl oleate |
Fórmula molecular |
C21H38O2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
prop-2-enyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h4,11-12H,2-3,5-10,13-20H2,1H3/b12-11- |
Clave InChI |
SOAVQBSGNVIIEI-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC=C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C |
Otros números CAS |
19855-52-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
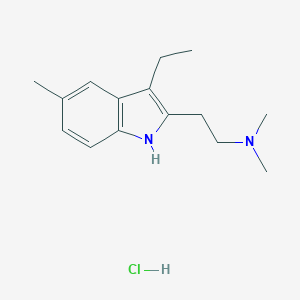
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
